molecular formula C19H20FNO3 B5528762 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B5528762
M. Wt: 329.4 g/mol
InChI Key: QPBPUBCWWWQLJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives typically involves multi-step reactions, starting from basic aniline derivatives or quinoline precursors. For instance, the preparation of quinolinone derivatives through reactions between anilines and diethyl 2-(ethoxymethylene)malonate showcases the complexity and versatility of synthetic routes employed for these compounds (Sarkar et al., 2021).

Molecular Structure Analysis

Structural analysis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone compounds involves advanced spectroscopic and computational methods. These analyses contribute to our understanding of their molecular frameworks and the influence of substitutions on their biological activities. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to elucidate the configuration and conformation of these molecules, providing insights into their structural dynamics (Morita et al., 1994).

Chemical Reactions and Properties

Chemical properties of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives reveal their reactivity and potential chemical transformations. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, that are pivotal for their pharmacological applications. Their reactions with different reagents demonstrate the versatility and reactivity of the quinolinone nucleus, leading to a wide array of derivatives with potential therapeutic uses (Yamaguchi et al., 1985).

properties

IUPAC Name

6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-3-23-17-9-15-14(12-6-5-7-13(20)8-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBPUBCWWWQLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydroquinolin-2(1H)-one

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